2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Overview
Description
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 2-methylpropan-1-amine.
Formation of Intermediate: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with 2-methylpropan-1-amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: A compound with a similar trifluoromethyl group, used as an appetite suppressant.
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Uniqueness
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPBPAWRMVONLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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